(5-Methylfuran-2-yl)(methyl) ketone oxime
Description
Properties
IUPAC Name |
(NZ)-N-[1-(5-methylfuran-2-yl)ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-3-4-7(10-5)6(2)8-9/h3-4,9H,1-2H3/b8-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNJITMIJAXIJG-VURMDHGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=NO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C(=N\O)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylfuran-2-yl)(methyl) ketone oxime typically involves the reaction of 5-methylfuran-2-yl methyl ketone with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in an aqueous or alcoholic medium, often using sodium acetate or pyridine as a base to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the formation of the oxime is complete.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and to minimize human error.
Chemical Reactions Analysis
Types of Reactions
(5-Methylfuran-2-yl)(methyl) ketone oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted oximes depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the significant anticancer properties of oxime derivatives, including (5-Methylfuran-2-yl)(methyl) ketone oxime. Oximes are known for their ability to enhance biological activity through structural modifications. For instance, a review of oxime compounds indicated that many exhibit potent cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and leukemia cells .
In particular, research has shown that oxime derivatives can inhibit key cellular pathways involved in tumor growth. For example, compounds with oxime functionalities have been reported to target cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. These inhibitors have demonstrated IC50 values as low as , indicating strong potential for therapeutic development .
Structure-Activity Relationship Studies
The structure-activity relationship (SAR) studies of oxime compounds have revealed that specific substituents can significantly influence their biological activity. Variations in the furan or thiophene moieties linked to the oxime group can lead to enhanced anticancer efficacy, showcasing the importance of molecular design in drug development .
Environmental Science
Atmospheric Chemistry
this compound may also play a role in atmospheric chemistry. Compounds similar to this oxime have been studied for their reactivity with atmospheric radicals, contributing to the formation of secondary organic aerosols (SOAs). Understanding these interactions is crucial for modeling air quality and assessing environmental impacts .
Material Science
Polymer Chemistry
In material science, this compound can serve as a valuable intermediate in synthesizing polymers and resins. Its incorporation into polymer formulations can enhance stability and prevent premature degradation during processing. This property is particularly useful in the production of coatings and adhesives where durability is essential .
Crosslinking Agents
The compound can also function as a crosslinking agent in silicone sealants and coatings, improving their mechanical properties and resistance to environmental factors. The ability of oximes to stabilize reactive groups makes them suitable for applications in industrial formulations where performance longevity is critical .
Data Tables
| Application Area | Specific Use Cases | Observed Effects/Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer agents targeting CDKs | IC50 values as low as |
| Environmental Science | Reactivity with atmospheric radicals | Contribution to secondary organic aerosol formation |
| Material Science | Crosslinking agents in coatings | Enhanced mechanical properties |
| Polymer Chemistry | Stabilizers in polymer formulations | Improved durability and resistance |
Case Studies
Case Study 1: Anticancer Efficacy
A study investigating the anticancer activity of various oximes found that this compound exhibited significant cytotoxic effects against MCF-7 cells. The research indicated that modifications in the chemical structure led to varying degrees of inhibition, emphasizing the importance of optimizing molecular frameworks for enhanced therapeutic outcomes .
Case Study 2: Atmospheric Impact
Research on the atmospheric chemistry of similar compounds revealed that their reactivity with hydroxyl radicals could influence air quality metrics significantly. The study highlighted the need for further investigation into how such compounds might affect environmental health through their roles in aerosol formation .
Mechanism of Action
The mechanism of action of (5-Methylfuran-2-yl)(methyl) ketone oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The pathways involved often include enzyme inhibition or receptor binding, which can alter cellular processes and biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes critical data for (5-Methylfuran-2-yl)(methyl) ketone oxime and structurally or functionally related oximes:
Structural and Reactivity Comparisons:
- Furan vs. Benzofuran Derivatives : The presence of a brominated benzofuran ring (e.g., compound from ) increases molecular rigidity and electron-withdrawing effects, raising melting points (193–208°C) compared to simpler furan-based oximes. This structural difference enhances stability in high-temperature applications .
- Branching Effects: Methyl isobutyl ketoxime (C₆H₁₃NO) has a branched alkyl chain, reducing its melting point to a liquid at room temperature, whereas linear or aromatic oximes (e.g., 2-butanone oxime) are solids. Branching also affects solubility in organic solvents .
- Electrophilicity: The electron-rich furan ring in this compound may enhance nucleophilic reactivity at the oxime group compared to aliphatic oximes like 2-butanone oxime, making it more suitable for metal-chelation or heterocyclic synthesis .
Biological Activity
(5-Methylfuran-2-yl)(methyl) ketone oxime is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing on various scientific studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C7H9NO2. The compound features a furan ring, which is known for its reactivity and biological significance. The oxime functional group contributes to its potential as a bioactive molecule.
Antimicrobial Activity
Research has indicated that oxime derivatives exhibit significant antimicrobial properties. A study by Dey and Hajra demonstrated that certain furocoumarins, structurally related to this compound, showed moderate inhibition of acetylcholinesterase, suggesting potential for antimicrobial activity against specific pathogens .
Antioxidant Properties
The antioxidant capacity of oximes has been documented in various studies. These compounds can scavenge free radicals, thus protecting cells from oxidative stress. The presence of the furan moiety enhances the electron-donating ability of the compound, contributing to its antioxidant properties.
Cytotoxicity and Cancer Research
Cytotoxic effects of this compound have been observed in cancer cell lines. For instance, a study reported that derivatives of furan compounds exhibited selective cytotoxicity towards human cancer cells while sparing normal cells, indicating a potential therapeutic application in oncology .
The biological activity of this compound may be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby disrupting cancer cell proliferation.
- Receptor Modulation : It may act as a modulator for specific receptors, influencing signal transduction pathways related to cell survival and apoptosis.
Study 1: Antimicrobial Efficacy
A case study investigated the antimicrobial efficacy of several oxime derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound showed promising activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Study 2: Antioxidant Activity Assessment
In another study assessing antioxidant activity, this compound was tested using the DPPH radical scavenging assay. The compound demonstrated significant scavenging activity, suggesting its potential use as a natural antioxidant in food preservation and therapeutic applications .
Data Table: Biological Activities Summary
Q & A
Q. How is (5-Methylfuran-2-yl)(methyl) ketone oxime synthesized from its precursor ketone?
The oxime is synthesized via condensation of the precursor ketone, 1-(5-methylfuran-2-yl)ethanone, with hydroxylamine under acidic conditions. This nucleophilic addition-elimination reaction typically requires refluxing in a solvent like ethanol or water, with hydrochloric acid as a catalyst. After completion, the oxime is isolated via extraction and purified through recrystallization or chromatography. Key Steps :
- React 1-(5-methylfuran-2-yl)ethanone with hydroxylamine hydrochloride in ethanol/water.
- Adjust pH to ~3–5 using HCl or NaOH.
- Reflux for 4–6 hours, followed by cooling and filtration. Reference Reaction :
| Precursor | Reagent | Conditions | Product |
|---|---|---|---|
| 1-(5-Methylfuran-2-yl)ethanone | NH₂OH·HCl, HCl | Reflux, 4–6 hrs | Target oxime |
Q. What spectroscopic techniques are used to characterize this oxime?
Characterization relies on IR (C=N stretch ~1600–1650 cm⁻¹), ¹H/¹³C NMR (oxime proton at ~8–10 ppm; furan protons at 6–7 ppm), and mass spectrometry (molecular ion peak at MW 153.17 g/mol). Compare data with the precursor ketone (e.g., loss of carbonyl peak in IR, shift in NMR signals). NIST Chemistry WebBook provides reference spectra for analogous oximes .
Advanced Research Questions
Q. How does the methylfuran group influence the oxime’s reactivity in coordination chemistry?
The methylfuran moiety enhances electron donation to metal centers, facilitating stable coordination complexes. Studies on phenyl 2-pyridyl ketoxime show trinuclear Cu clusters forming via inverse-9-metallacrown-3 structures . For the target oxime:
- Use potentiometric titration to assess binding affinity with transition metals (e.g., Cu²⁺, Ni²⁺).
- Analyze crystal structures via X-ray diffraction to determine geometry and ligand behavior.
Q. What challenges arise in ensuring the oxime’s stability under catalytic conditions?
Hydrolysis or decomposition can occur under oxidative or acidic conditions. For example, Ti-MWW/H₂O₂ systems hydrolyze methyl ethyl ketone oxime to NOₓ and ketones . Mitigation strategies:
- Avoid strong oxidizers (e.g., H₂O₂) at high temperatures.
- Optimize pH (neutral to mildly acidic) during reactions. Stability Data :
| Condition | Effect | Solution |
|---|---|---|
| pH < 2 | Hydrolysis to ketone | Use buffered solutions |
| H₂O₂, 60°C | Decomposition | Substitute with O₂ or milder oxidants |
Q. How can contradictions in thermal stability data be resolved?
Discrepancies in melting/boiling points may stem from impurities or isomerism (E/Z configurations). Address this by:
Q. What methodologies are effective for reducing this oxime to amines?
Reduction to 1-(5-methylfuran-2-yl)ethylamine can be achieved using:
- LiAlH₄ in anhydrous THF (0°C to room temperature, 2–4 hrs).
- Catalytic hydrogenation (H₂, Pd/C, 1 atm, 25°C). Example Protocol :
| Reducing Agent | Yield (%) | Purity (%) |
|---|---|---|
| LiAlH₄ | 75–80 | >95 |
| H₂/Pd-C | 60–70 | >90 |
Q. How can the oxime’s E/Z configuration be determined and controlled?
Analytical Methods :
- ¹H NMR : E-isomers show deshielded oxime protons (~10 ppm) compared to Z-isomers (~8 ppm).
- X-ray crystallography : Definitive structural assignment. Synthetic Control :
- Use sterically hindered bases (e.g., pyridine) to favor the E-isomer.
- Adjust reaction temperature: Lower temps favor Z-configuration due to kinetic control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
